

An In-depth Technical Guide to 6-Hydroxy-1-methylindolin-2-one

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Compound of Interest

Compound Name: 6-Hydroxy-1-methylindolin-2-one

CAS No.: 13383-73-8

Cat. No.: B084683

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **6-Hydroxy-1-methylindolin-2-one** (CAS No. 13383-73-8), a heterocyclic organic compound belonging to the oxindole family. The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. This document consolidates available information on its chemical identity, proposes a logical synthetic pathway based on established chemical principles, outlines methods for its analytical characterization, and discusses its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives.

Core Chemical Identity

6-Hydroxy-1-methylindolin-2-one is a derivative of indolin-2-one featuring a hydroxyl group at the 6-position of the aromatic ring and a methyl group on the nitrogen atom. This substitution pattern significantly influences its physicochemical properties, such as polarity, solubility, and potential for hydrogen bonding, compared to the parent N-methyloxindole structure.

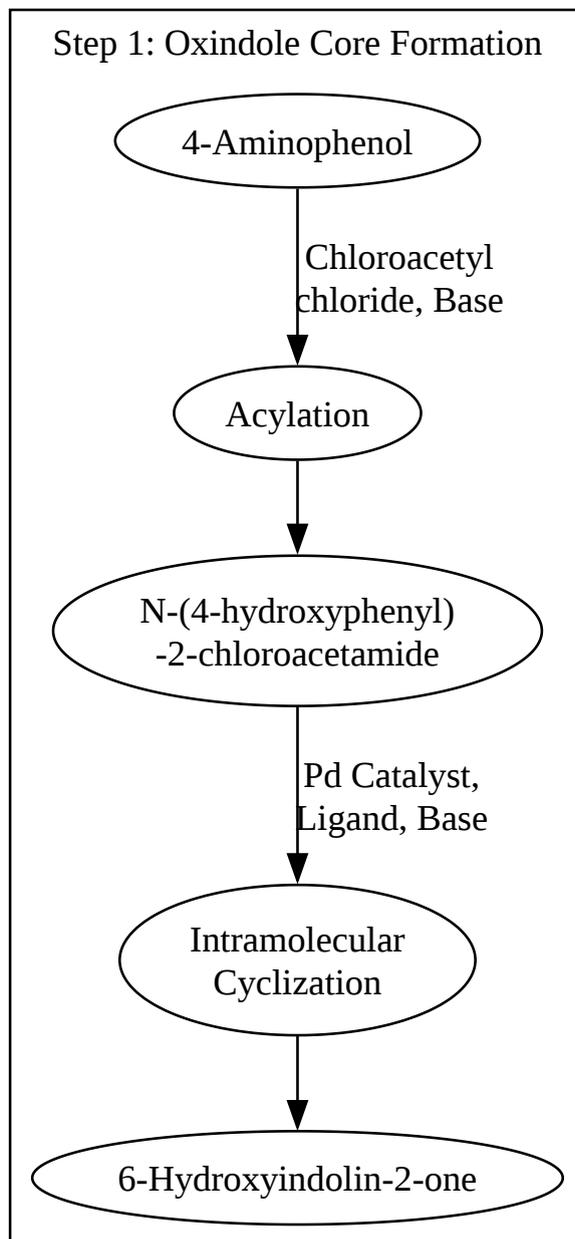
Identifier	Value	Source
Chemical Name	6-Hydroxy-1-methylindolin-2-one	IUPAC
CAS Number	13383-73-8	Chemical Abstracts Service[1][2] [3]
Molecular Formula	C ₉ H ₉ NO ₂	FINETECH INDUSTRY LIMITED[1]
Molecular Weight	163.17 g/mol	FINETECH INDUSTRY LIMITED[1]
InChI Key	MTXFKWDNTYDJKP- UHFFFAOYSA-N	FINETECH INDUSTRY LIMITED[1]
Synonyms	N-Methyl-6-hydroxy-2-oxindole, Carbazochrome Impurity 21	Chemicea[2][3]

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// Atom nodes
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O2 [label="O", pos="0,-3.15!", fontcolor="#EA4335"];  
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C3 -- C4 [style=solid];
C4 -- C5 [style=solid];
C5 -- C1 [style=solid, label=""];
C1 -- N1 [style=solid];
N1 -- C5 [style=solid];
C5 -- C6 [style=solid];
C6 -- O1 [style=double];
C1 -- C7 [style=solid];
C3 -- O2 [style=solid];
O2 -- H1 [style=solid];
N1 -- C_Me [style=solid];
```



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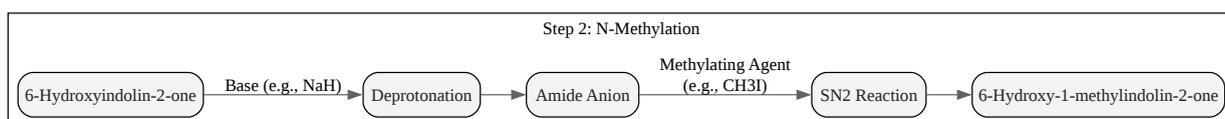
Figure 2: Proposed workflow for the synthesis of the 6-Hydroxyindolin-2-one intermediate.

Step 2: N-Methylation

With the 6-hydroxyindolin-2-one intermediate in hand, the final step is the selective methylation of the nitrogen atom.

Causality and Rationale:

- **Deprotonation:** The amide nitrogen of the oxindole is weakly acidic. Treatment with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), will deprotonate the N-H bond to form a nucleophilic amide anion. The choice of base is important; a strong, non-nucleophilic base like NaH is often preferred for complete deprotonation.
- **Methylation:** The resulting anion is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). A standard S_N2 reaction occurs where the amide anion attacks the methyl group, displacing the iodide or sulfate leaving group to form the N-methylated product.
- **Selectivity:** O-methylation of the phenol group is a potential side reaction. However, the amide proton is generally more acidic than the phenolic proton in aprotic polar solvents, allowing for selective N-alkylation under controlled conditions. If O-methylation is problematic, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to N-methylation, followed by a final deprotection step, would be a necessary modification.



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Figure 3: Workflow for the N-methylation of the oxindole intermediate.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized **6-Hydroxy-1-methylindolin-2-one**. Each technique provides complementary information, creating a self-validating analytical system.

Spectroscopic and Spectrometric Methods

Technique	Expected Observations and Rationale
^1H NMR	Expect signals for the aromatic protons on the benzene ring (with splitting patterns influenced by the hydroxyl group), a singlet for the C3 methylene protons, a singlet for the N-methyl protons (~3.0-3.5 ppm), and a broad singlet for the phenolic -OH proton (which can be exchanged with D_2O).
^{13}C NMR	Expect distinct signals for the carbonyl carbon (~175-180 ppm), the aromatic carbons (with the carbon attached to the -OH group shifted downfield), the C3 methylene carbon, and the N-methyl carbon.
FT-IR	Key absorbances should include a broad O-H stretch for the phenol (~3200-3600 cm^{-1}), a sharp C=O stretch for the lactam carbonyl (~1680-1710 cm^{-1}), and C-H stretches for the aromatic and aliphatic groups.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observed at m/z corresponding to the molecular weight (163.17). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Chromatographic Purity Assessment

Protocol: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

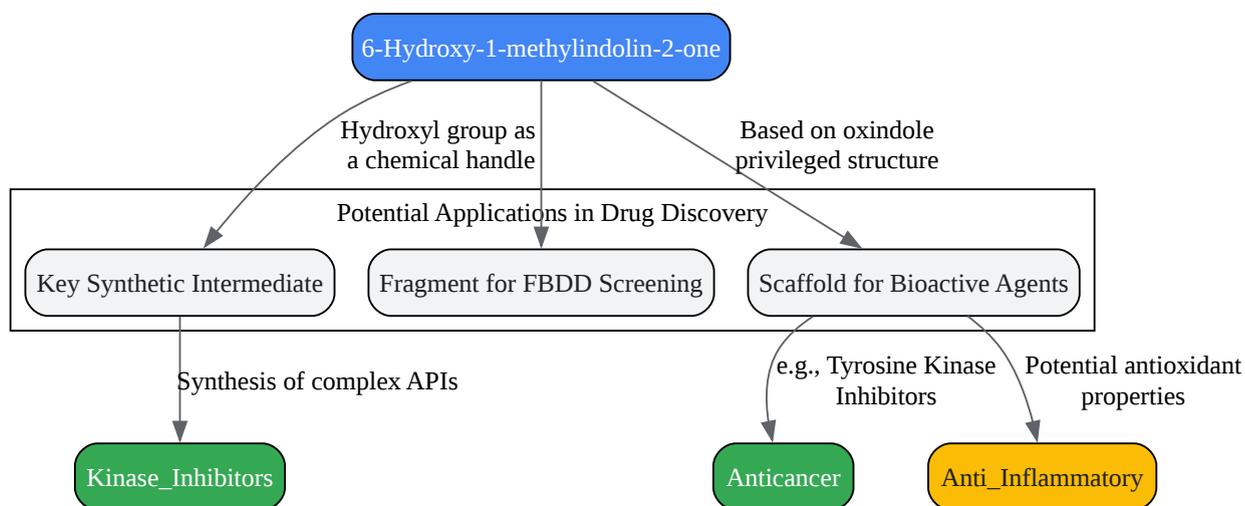
- Rationale: This method separates the target compound from starting materials, intermediates, and byproducts. The use of formic acid improves peak shape. Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery

The indolin-2-one scaffold is a cornerstone of modern medicinal chemistry, most notably as a kinase inhibitor. Many approved drugs for cancer treatment, such as Sunitinib and Nintedanib, are based on a substituted oxindole core. These molecules function by targeting the ATP-binding site of tyrosine kinases, which are crucial for cell signaling pathways involved in cell proliferation and angiogenesis.

[4] Potential Roles of **6-Hydroxy-1-methylindolin-2-one**:

- Intermediate for Kinase Inhibitors: The primary and most immediate application for this molecule is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl group at the 6-position serves as a versatile chemical handle. It can be used for further derivatization through etherification or other coupling reactions to append larger, more complex side chains designed to interact with specific regions of a kinase active site.
- Fragment-Based Drug Discovery (FBDD): With a molecular weight of 163.17 g/mol, this compound is an ideal candidate for fragment-based screening campaigns. The hydroxyl group provides a vector for fragment evolution and a key hydrogen bonding feature, while the N-methyl group occupies a specific lipophilic pocket.
- Antioxidant and Anti-inflammatory Research: Phenolic compounds, including those with a hydroxyl group on an aromatic ring, often exhibit antioxidant properties. While not extensively studied for this specific molecule, related indolinone derivatives have been investigated for anti-inflammatory and antioxidant activities. [5]



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Figure 4: Potential applications of **6-Hydroxy-1-methylindolin-2-one** in the field of drug development.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **6-Hydroxy-1-methylindolin-2-one** is not publicly available, hazard information can be inferred from related compounds such as 6-hydroxyindole and N-methyloxindole.

- N-Methyloxindole (CAS 61-70-1): Is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* 6-Hydroxyindole (CAS 2380-86-1): Is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage. [7] Recommended Handling Procedures:
- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

- Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere as phenolic compounds can be sensitive to oxidation.

Conclusion

6-Hydroxy-1-methylindolin-2-one is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly for the development of kinase inhibitors. While detailed experimental data on this specific molecule is sparse in peer-reviewed literature, its synthesis is feasible through established chemical transformations. This guide provides a foundational framework for its synthesis, characterization, and potential application, serving as a catalyst for further research and development efforts in this promising area of drug discovery.

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Sources

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